molecular formula C10H13ClO B3433292 5-Tert-butyl-2-chlorophenol CAS No. 20942-69-2

5-Tert-butyl-2-chlorophenol

Cat. No.: B3433292
CAS No.: 20942-69-2
M. Wt: 184.66 g/mol
InChI Key: VUXFBRWEYFXPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2-chlorophenol is a chlorinated phenolic compound identified by the CAS Registry Number 20942-69-2 . It has a molecular formula of C10H13ClO and a molecular weight of 184.66 g/mol . This solid compound features a phenol group substituted with a chlorine atom and a tert-butyl group, a structure that often confers utility in chemical synthesis and materials science research . Researchers value this compound as a potential building block or intermediate in the development of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Its structural analogs are frequently employed in metal extraction processes and as precursors in organic synthesis, suggesting its potential application in similar fields . As a specialty phenol derivative, it is of significant interest in method development and discovery chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXFBRWEYFXPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289559
Record name 2-Chloro-5-(1,1-dimethylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20942-69-2
Record name 2-Chloro-5-(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20942-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1,1-dimethylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity, Functionalization, and Derivatization Chemistry of 5 Tert Butyl 2 Chlorophenol

Electrophilic Aromatic Substitution (EAS) Reactions at Unsubstituted Ring Positions

The benzene (B151609) ring of 5-tert-butyl-2-chlorophenol possesses three unsubstituted positions available for electrophilic aromatic substitution: C3, C4, and C6. The directing effects of the existing substituents determine the regioselectivity of these reactions.

Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group. It strongly directs incoming electrophiles to positions C6 (ortho) and C4 (para).

Chloro (-Cl) group: A deactivating, yet ortho, para-directing group. It directs electrophiles to positions C4 (ortho) and C6 (para).

Tert-butyl (-C(CH₃)₃) group: A moderately activating, ortho, para-directing group. It directs electrophiles to C4 and C6 (both ortho positions relative to it).

Collectively, all three substituents reinforce the directing of electrophiles to the C4 and C6 positions. The C3 position is sterically hindered and electronically disfavored. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.

Nitration, Sulfonation, and Halogenation Reactions

Nitration: The nitration of phenols and their derivatives is a well-established transformation. Reagents such as nitric acid in sulfuric acid or acetic anhydride (B1165640) are commonly used. For substituted phenols, milder reagents like tert-butyl nitrite (B80452) can offer greater selectivity. nih.govresearchgate.net While specific studies on this compound are scarce, nitration of related compounds like 3,5-di-tert-butylphenol (B75145) shows substitution occurs at the positions activated by the hydroxyl group. cdnsciencepub.com For this compound, nitration is predicted to yield a mixture of 5-tert-butyl-2-chloro-4-nitrophenol and 5-tert-butyl-2-chloro-6-nitrophenol.

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid or sulfur trioxide. This reaction is reversible and can be sensitive to steric hindrance. The bulky tert-butyl group might influence the regioselectivity, but specific experimental data for this compound is not available.

Halogenation: Phenols are highly reactive towards halogenation (chlorination, bromination). Reagents like elemental chlorine or bromine, or milder sources like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), are effective. mdpi.com Given the activated nature of the ring, these reactions often proceed rapidly without a Lewis acid catalyst. For this compound, halogenation would introduce a halogen atom at either the C4 or C6 position.

Formylation and Acylation Processes

Formylation: The introduction of a formyl group (-CHO) onto a phenol (B47542) ring can be accomplished via several named reactions.

Reimer-Tiemann Reaction: Uses chloroform (B151607) (CHCl₃) in a basic solution. It typically favors ortho-formylation.

Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent (e.g., POCl₃/DMF). It is effective for many electron-rich aromatic compounds. thieme-connect.de

Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium.

Magnesium-Mediated Formylation: A highly effective method for ortho-formylation of phenols involves the use of paraformaldehyde with magnesium dichloride and triethylamine. thieme-connect.commdma.ch

For this compound, formylation would be expected to occur at the C6 position, ortho to the hydroxyl group, to yield 4-tert-butyl-3-chloro-2-hydroxybenzaldehyde.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), is a standard method for introducing a ketone functionality. However, for highly activated rings like phenols, the Fries rearrangement of a phenoxy ester is often a more effective two-step alternative to direct acylation.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro-Position

Nucleophilic aromatic substitution of an aryl chloride is generally challenging and requires either harsh conditions or activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. Since this compound lacks such activation, uncatalyzed substitution of the chlorine atom is expected to be inefficient. researchgate.net

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles

Direct displacement of the chloro group by nucleophiles like alkoxides, amides, or thiolates without a catalyst is not a synthetically viable route for this substrate.

Copper- and Palladium-Catalyzed Amination and Etherification

Modern transition-metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-heteroatom bonds with unactivated aryl chlorides.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction uses a copper catalyst to couple aryl halides with alcohols, amines, or thiols. organic-chemistry.orgambeed.com While traditional conditions are harsh (high temperatures, stoichiometric copper), modern protocols often use soluble copper salts with ligands like amino acids or 1,10-phenanthroline, allowing the reactions to proceed under milder conditions. researchgate.net This method could be applied to couple this compound with various nucleophiles at the C2 position.

Palladium-Catalyzed Buchwald-Hartwig Amination and Etherification: The Buchwald-Hartwig reaction is a versatile palladium-catalyzed cross-coupling for the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.org It is highly effective for a wide range of aryl halides, including electron-rich and sterically hindered chlorides, and various amine and alcohol nucleophiles. libretexts.orgacs.org This reaction represents the most probable and efficient method for the functionalization of the C-Cl bond in this compound. The general conditions involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative of the general reaction class, as specific data for this compound is not available.

Reaction TypeNucleophileTypical Catalyst SystemExpected Product Structure
Buchwald-Hartwig AminationPrimary/Secondary Amine (R₂NH)Pd(OAc)₂ / Biarylphosphine Ligand / BaseN-Aryl Amine
Buchwald-Hartwig EtherificationAlcohol (R'OH)Pd₂(dba)₃ / Biarylphosphine Ligand / BaseAryl Ether

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, allowing for a range of functionalization reactions.

Etherification: The hydroxyl group can be readily converted into an ether. The Williamson ether synthesis, involving deprotonation with a base (e.g., NaOH, K₂CO₃) to form the phenoxide followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a common method. Another approach is the acid-catalyzed alkylation with alkenes, such as the reaction with isobutene to form a tert-butyl ether, which can serve as a protecting group. google.comacademie-sciences.fr

Esterification: Phenols can be esterified by reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction proceeds readily to form phenoxy esters. For example, reaction with acetyl chloride would yield 5-tert-butyl-2-chlorophenyl acetate (B1210297). The esterification of chlorophenols to produce commercially important compounds like chlorophenoxy herbicides is a well-known industrial process. nih.gov

Table 2: Common Reactions of the Phenolic Hydroxyl Group This table is illustrative of general phenol reactivity, as specific data for this compound is not available.

Reaction TypeReagent(s)Product Type
O-Alkylation (Williamson)1. Base (e.g., K₂CO₃)2. Alkyl Halide (R-X)Alkyl Aryl Ether
O-AcylationAcyl Chloride (RCOCl) / BaseAryl Ester
O-SilylationSilyl Chloride (e.g., TBDMSCl) / BaseSilyl Ether

Etherification and Esterification Reactions

The nucleophilic character of the phenolic hydroxyl group allows for its conversion into ethers and esters, which can serve as protective groups or introduce new functionalities.

Etherification: The formation of an ether linkage typically involves the reaction of the phenoxide, generated by treating this compound with a base, and an alkylating agent. For instance, the synthesis of p-chlorophenyl tert-butyl ether can be achieved by reacting p-chlorophenol with isobutene in the presence of a catalyst like activated clay with AlCl₃. google.com This process highlights a general strategy for ether formation from phenols.

Esterification: Esterification can be accomplished by reacting this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base. A general method for the synthesis of esters from phenols involves the reaction of the phenol with an appropriate acid or its derivative. nih.gov For example, the derivatization of various phenols, including chlorophenols, can be carried out using reagents like pentafluoropyridine (B1199360) to form corresponding ethers or esters for analytical purposes. free.fr

Table 1: Examples of Etherification and Esterification Reactions of Substituted Phenols

Reactant 1Reactant 2Product TypeCatalyst/ConditionsApplication
p-ChlorophenolIsobuteneEtherActivated clay with AlCl₃Synthesis of p-chlorophenyl tert-butyl ether google.com
PhenolsPentafluoropyridineEther/EsterRoom TemperatureAnalytical Derivatization free.fr
PhenolsAcetic AnhydrideEster-Derivatization free.fr
2,4,5-Trichlorophenoxyacetic acidn-Butyl alcoholEster-Herbicide Synthesis nih.gov

Oxidation Pathways Leading to Quinone and Radical Species

The oxidation of this compound can lead to the formation of quinones or phenoxy radicals, depending on the oxidant and reaction conditions.

Quinone Formation: Phenols can be oxidized to quinones. For example, the oxidation of 2,6-di-tert-butylphenol (B90309) with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine (B1677752) tetrasulfonate yields 2,6-di-tert-butyl-p-benzoquinone. google.comresearchgate.net Similarly, the oxidation of 4-nitrophenol (B140041) can result in the corresponding benzoquinone and hydroquinone. researchgate.net These reactions illustrate a common oxidation pathway for substituted phenols.

Radical Species: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby forming a stabilized phenoxy radical. mdpi.comnih.gov The large tert-butyl group enhances the stability of the phenol by providing steric hindrance, which protects it from rapid oxidation. mdpi.comnih.gov The reaction of tert-butylperoxy radicals with hindered phenols like 2,6-di-tert-butyl-4-chlorophenol (B1594333) has been studied, demonstrating the formation of phenoxy radicals. cdnsciencepub.com These radicals can then undergo further reactions, such as coupling. researchgate.net

Table 2: Oxidation Products of Substituted Phenols

Phenol SubstrateOxidantCatalystMajor Product(s)Reference
2,6-di-tert-butylphenoltert-ButylhydroperoxideCobalt(II) phthalocyanine tetrasulfonate2,6-di-tert-butyl-p-benzoquinone google.comresearchgate.net
4-Nitrophenol-CoPcBenzoquinone, Hydroquinone researchgate.net
2,6-di-tert-butyl-4-chlorophenoltert-Butylperoxy radicals-Phenoxy radical cdnsciencepub.com

Directed ortho-Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent to deprotonate the adjacent ortho position, forming an aryllithium intermediate. wikipedia.orgnih.gov This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For phenols, the hydroxyl group itself is a potent DMG. The process involves the interaction of the heteroatom of the DMG with lithium, which is a Lewis acid. wikipedia.org The basic alkyllithium then deprotonates the ring at the nearest ortho-position. wikipedia.org This strategy has been applied to various substituted phenols. For example, the ortho-lithiation of N-silylated O-aryl N-isopropylcarbamates has been used for the substitution of hydroxybiaryls. nsf.gov While specific studies on the directed ortho-lithiation of this compound are not detailed in the provided results, the principles of DoM suggest that the hydroxyl group would direct lithiation to the C6 position. Subsequent quenching with an electrophile would introduce a substituent at this position.

Exploiting Steric and Electronic Effects of the tert-Butyl and Chloro Groups on Reactivity

The tert-butyl and chloro groups on the aromatic ring of this compound exert significant steric and electronic effects that influence its reactivity.

Steric Effects: The bulky tert-butyl group provides considerable steric hindrance. mdpi.comnih.gov This can protect the phenolic hydroxyl group from rapid oxidation and slow down or inhibit reactions at adjacent positions. mdpi.comnih.gov For instance, the steric hindrance from a tert-butyl group can interfere with hydrogen bonding and affect the regioselectivity of reactions like chlorination. nsf.gov In the context of electrophilic aromatic substitution, the bulky group can direct incoming electrophiles to less hindered positions. mdpi.comnih.gov

Electronic Effects: The tert-butyl group is an electron-donating group through the inductive effect, which increases the electron density on the aromatic ring and the hydroxyl group. mdpi.comnih.gov This enhances the nucleophilicity of the phenol and stabilizes the phenoxy radical formed during antioxidant activity. mdpi.comnih.gov Conversely, the chlorine atom is an electron-withdrawing group due to its electronegativity, which can decrease the electron density of the aromatic ring and increase the acidity of the phenolic proton compared to an unsubstituted phenol. These electronic effects modulate the reactivity of the aromatic ring towards electrophilic substitution and influence the pKa of the hydroxyl group.

Role of 5 Tert Butyl 2 Chlorophenol in Chemical Applications and Advanced Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the aromatic ring and the hydroxyl group makes 5-tert-butyl-2-chlorophenol a versatile precursor in organic synthesis. It can undergo electrophilic aromatic substitution, O-alkylation, and esterification, allowing for its incorporation into a wide array of more complex structures. chemcess.com

This compound serves as a foundational element in the synthesis of various fine chemicals. Its structural framework is a key component in producing more elaborate molecules for applications in pharmaceuticals and agrochemicals. For instance, substituted phenols are crucial intermediates in the production of dyes and other specialty chemicals. ontosight.ai The compound's structure lends itself to reactions that form heterocyclic systems. While specific examples for this exact isomer are not prevalent in readily available literature, the general reactivity of chlorophenols is well-established for such transformations. For example, phenols can react with trifluoromethyl sulfenyl chloride (CF₃SCl) to yield p-hydroxyaryl trifluoromethyl sulfides, which are valuable intermediates. beilstein-journals.org The presence of the tert-butyl group can direct these substitutions and modify the properties of the resulting heterocyclic product. beilstein-journals.org

The synthesis of aminomethyl-substituted phenols, a class of compounds with potential biological activity, often starts from a substituted phenol (B47542) like m-tert-butylphenol. kyushu-u.ac.jp Following similar synthetic logic, this compound could be used in Mannich-type reactions to introduce aminomethyl groups, leading to a variety of derivatives for screening in medicinal chemistry. kyushu-u.ac.jp

In the broader context of organic synthesis, intermediates are critical for the construction of complex target molecules. This compound and its isomers are utilized in pathways to create more intricate chemical structures. For example, the synthesis of 2,4-di-tert-butyl-5-aminophenol, a key intermediate for a pharmaceutical agent, starts from m-aminophenol and involves a tert-butylation step. google.com This highlights the industrial relevance of introducing tert-butyl groups to phenolic rings in multi-step processes.

Furthermore, Friedel-Crafts reactions, which are fundamental in organic synthesis, can utilize substituted phenols. For instance, iron(III) chloride can catalyze the alkylation of phenolic compounds with unactivated alcohols, demonstrating a pathway where such molecules are built upon to create quaternary carbon centers. nih.gov The compound this compound itself can be synthesized via the chlorination of 2-tert-butylphenol, a process that is scalable for industrial production, underscoring its role as a readily accessible intermediate for further chemical elaboration.

Contribution to Polymer Chemistry and Functional Materials

The properties endowed by the tert-butyl and chloro-substituents make this compound a candidate for inclusion in polymers and advanced functional materials, where it can influence thermal stability, solubility, and electronic characteristics.

Phenolic compounds, particularly tert-butylated phenols, are extensively used as precursors in the manufacture of polymers and resins. mdpi.com Phenol-formaldehyde resins, for example, can be synthesized from the condensation of phenols with aldehydes. core.ac.uk The substitution on the phenol ring directly impacts the properties of the resulting polymer. The use of p-tert-butylphenol in creating resins is well-documented, where it contributes to the polymer's final characteristics. nih.gov While direct polymerization of this compound is not widely reported, its structural motifs are found in additives and modifiers for polymers. For example, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, a related phenolic compound, is used as an additive in polymers, adhesives, and sealants. europa.eu

The incorporation of halogen atoms into polymer backbones is a known strategy to enhance flame retardancy and modify other physical properties. Therefore, this compound could theoretically serve as a co-monomer or a modifying agent in the synthesis of specialty resins, such as certain epoxy or polycarbonate resins, to impart specific desired traits. core.ac.ukgoogle.com

The field of materials science has explored the use of substituted phenols in creating functional materials like liquid crystals. Hydrogen bonding is a key interaction used to form supramolecular liquid crystals. Research has shown that complexes formed between chlorophenols and 4-alkoxystilbazoles can exhibit liquid crystalline properties. whiterose.ac.uk The stability and nature of the liquid crystal phase are highly dependent on the steric and electronic influence of the substituents on the phenol ring. whiterose.ac.uk

A study on various chlorophenol-stilbazole complexes demonstrated that mesophases were formed, with their stability influenced by the substitution pattern. whiterose.ac.uk Although this compound was not one of the tested isomers, the principle is directly applicable. The bulky tert-butyl group and the chlorine atom of this compound would significantly influence molecular packing and intermolecular interactions, making it a plausible candidate for designing new hydrogen-bonded liquid crystal systems. Commercial suppliers also categorize the compound under "Electronic Materials" and "Material Building Blocks," suggesting its potential role in the development of materials for electronic applications. bldpharm.com

Interactive Data Table: Properties of Substituted Phenols

This table compares the properties of this compound with related compounds, illustrating the influence of different substituents.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application Area
This compound20942-69-2C₁₀H₁₃ClO184.66Intermediate, Material Science bldpharm.com
4-Tert-butyl-2-chlorophenol (B165052)98-28-2C₁₀H₁₃ClO184.66Intermediate, Biocide ontosight.ainist.gov
2-Tert-butyl-5-chlorophenol (B2655164)75007-36-2C₁₀H₁₃ClO184.66Intermediate, Chemical Synthesis
2-Chlorophenol (B165306)95-57-8C₆H₅ClO128.56Herbicide/Dye Intermediate chemcess.com
p-tert-Butylphenol98-54-4C₁₀H₁₄O150.22Resin & Polymer Production nih.gov
Hydroquinone123-31-9C₆H₄(OH)₂110.11Antioxidant, Photography wikipedia.org

Ligand Design and Catalytic Applications

In catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the catalyst's activity and selectivity. The electronic and steric properties of this compound make it and its derivatives interesting candidates for ligand development.

The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is an effective ligand for a variety of metal ions. The substituents on the aromatic ring play a critical role in tuning the electronic properties of the metal center and the steric environment around it. The electron-withdrawing chlorine atom in this compound can modulate the electron-donating ability of the phenoxide oxygen. Concurrently, the sterically demanding tert-butyl group can create a specific pocket around the metal center, potentially influencing the selectivity of a catalytic reaction by controlling the approach of substrates. mdpi.comnih.gov

While specific catalytic systems employing this compound as a ligand are not extensively detailed in the literature, the principles of its potential use are well-founded in coordination chemistry. For example, cobalt tetrasulfophthalocyanine has been used to catalyze the oxidation of chlorophenols, demonstrating the interaction of such compounds within a catalytic cycle, albeit as a substrate in this case. researchgate.net The development of new catalysts sometimes involves screening libraries of ligands, and substituted phenols like this compound are viable candidates for such libraries due to their tunable properties and synthetic accessibility.

Development of this compound-Derived Ligands for Metal Catalysis

The structural framework of this compound serves as a valuable starting point for the synthesis of complex chiral ligands used in asymmetric metal catalysis. The phenol group provides a handle for building larger molecular architectures, while the tert-butyl and chloro substituents help to fine-tune the steric and electronic environment of the final ligand, which is critical for achieving high catalytic activity and stereoselectivity.

A notable example is the synthesis of a novel tridentate, isoquinoline-derived ligand, specifically 4-tert-butyl-2-chloro-6-[1-(2-hydroxymethyl-naphthalen-1-yl)-isoquinolin-3-yl]-phenol. psu.edu The synthesis begins with 4-tert-butyl-phenol, which undergoes regioselective chlorination to introduce the chlorine atom at the ortho position, forming a 4-tert-butyl-2-chlorophenol derivative as a key intermediate. psu.edu This intermediate is then taken through a multi-step process involving methylation, Suzuki cross-coupling reactions, demethylation, and finally reduction to yield the target ligand. psu.edu

The resulting ligand, which incorporates the this compound moiety, has proven highly effective in asymmetric synthesis. When applied in the addition of diethylzinc (B1219324) to a range of aromatic aldehydes, it facilitates the reaction with near-perfect enantioselectivities, even at low ligand loadings of just 1 mol %. psu.edu This demonstrates how the specific substitution pattern of the original phenol is instrumental in creating a highly effective ligand for stereocontrolled carbon-carbon bond formation.

Table 1: Synthesis and Application of a this compound-Derived Ligand

FeatureDescriptionSource(s)
Ligand Name 4-tert-butyl-2-chloro-6-[1-(2-hydroxymethyl-naphthalen-1-yl)-isoquinolin-3-yl]-phenol psu.edu
Key Precursor 4-tert-butyl-phenol (chlorinated to a 2-chloro derivative) psu.edu
Key Synthetic Steps Chlorination, Methylation, Suzuki Cross-Coupling, Demethylation, Reduction psu.edu
Catalytic Application Asymmetric addition of diethylzinc to aromatic aldehydes psu.edu
Performance Near-perfect enantioselectivities at low (1 mol %) ligand loadings psu.edu

Role in Organic Reaction Catalysis and Method Development

While not typically a catalyst in its own right, this compound plays a crucial role as a precursor in the development of catalytic systems. The effectiveness of a metal-based catalyst is often dictated by the chemical structure of the organic ligand coordinated to the metal center. By incorporating the this compound structure, chemists can develop ligands that precisely control the outcome of a reaction.

The development of the aforementioned tridentate ligand is a prime example of its role in advancing catalytic methods. psu.edu The successful application of this ligand in the highly enantioselective addition of diethylzinc to aldehydes represents a significant development in asymmetric catalysis, a field focused on creating single-enantiomer chiral molecules, which is of paramount importance in the pharmaceutical industry. psu.edu The high performance of the catalyst system is directly attributable to the ligand's structure, which originates from the this compound building block. psu.edu

Furthermore, the general class of substituted phenols is widely explored in coordination chemistry to create ligands for various catalytic processes. acs.orgresearchgate.netresearchgate.net The ability to modify the phenol backbone, such as with tert-butyl and chloro groups, allows for the systematic optimization of catalyst performance for specific organic transformations.

Agrochemical and Industrial Chemical Contexts

Beyond advanced catalysis, this compound and its isomers are important intermediates in the broader chemical industry, particularly in the synthesis of agrochemicals and other industrial products.

Intermediate for Insecticides, Herbicides, and Fungicides

Chlorophenols are a well-established class of intermediates used in the manufacture of pesticides, including herbicides, insecticides, and fungicides. cpcb.nic.inpjoes.comsciforum.net The combination of a phenol ring, a chlorine atom, and alkyl groups is a common structural motif in many active agrochemical ingredients.

Insecticides : The 5-tert-butyl substitution pattern is found in certain classes of insecticidal agents. For instance, derivatives of 5-tert-butyl-2-phenyl-1,3-dithiane have shown high biological activity as insecticides that act on the GABA-ionophore binding site in insects. nih.gov Additionally, the related compound 2-tert-butyl-5-chlorophenol has been identified as a metabolite of profenofos, an organophosphorus pesticide, directly linking this chemical structure to the world of insecticides.

Herbicides : Chlorophenoxy herbicides are a major class of weed killers. nih.govwho.int Their synthesis often involves the reaction of a chlorophenol with a chloroacetic acid derivative. nih.gov While specific large-scale use of this compound in major herbicides is not widely documented, its structure is suitable for such syntheses, and related tert-butylphenols are generally cited as pesticide intermediates. 888chem.com

Fungicides : Certain fungicides are also derived from chlorophenols. For example, triadimenol (B1683232) is a systemic fungicide that contains a 4-chlorophenoxy group in its structure, illustrating the utility of chlorophenols in this class of agrochemicals. scbt.com The fungicidal properties of 2,4-di-tert-butylphenol (B135424) against various fungi further suggest the potential utility of its chlorinated analogs in developing new antifungal agents. mdpi.com

Table 2: Role of this compound and Related Structures in Agrochemicals

Agrochemical ClassRole of Phenolic IntermediateSpecific Examples / Related CompoundsSource(s)
Insecticides Serves as a structural backbone for active compounds.5-tert-butyl-2-phenyl-1,3-dithiane derivatives show insecticidal activity. An isomer is a metabolite of the pesticide profenofos. nih.gov
Herbicides Key precursor for chlorophenoxy-type herbicides.General synthesis involves reacting chlorophenols with chloroacetic esters. p-tert-butylphenol is cited as a pesticide intermediate. nih.gov888chem.com
Fungicides Building block for systemic and other fungicides.Triadimenol contains a chlorophenoxy moiety. Related tert-butylphenols show fungicidal action. scbt.commdpi.com

Applications in Chemical Industry Beyond Agrochemicals

The utility of this compound and its structural relatives extends to numerous industrial applications outside of agriculture. The tert-butyl group, in particular, imparts properties that are highly desirable for material stability and longevity.

Antioxidants and Stabilizers : Tert-butylated phenols are widely used as antioxidants and stabilizers in the manufacture of plastics, rubber, petroleum products, paints, and coatings. nih.govmdpi.com The bulky tert-butyl group enhances stability and solubility in non-polar environments like plastics and oils. nih.gov These compounds function by protecting materials from oxidative degradation, thereby extending their lifespan and performance. mdpi.com

Disinfectants and Antiseptics : Phenol and its chlorinated derivatives are known for their disinfectant properties. cpcb.nic.in The antimicrobial properties of compounds like 2-tert-butyl-5-chlorophenol have been studied, making them valuable in the development of disinfectants and antiseptics.

Other Chemical Synthesis : As versatile chemical intermediates, tert-butylphenols are used as raw materials in the synthesis of a variety of other products, including fragrances, dyes, and other specialty chemicals. 888chem.comvinatiorganics.com

Advanced Spectroscopic and Analytical Characterization of 5 Tert Butyl 2 Chlorophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Structural Elucidation

For a molecule like 5-tert-butyl-2-chlorophenol, 1D NMR would provide foundational structural information. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the highly shielded protons of the tert-butyl group. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3 ppm). The three aromatic protons would exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The hydroxyl proton's chemical shift would be variable and dependent on solvent and concentration.

The ¹³C NMR spectrum would show signals for each unique carbon atom. This includes two signals for the tert-butyl group (a quaternary carbon and three equivalent methyl carbons), and six distinct signals for the aromatic carbons, each with a chemical shift influenced by the attached substituents (hydroxyl, chloro, and tert-butyl groups).

2D NMR techniques would be essential for unambiguous assignment of these signals.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the previously observed proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the substitution pattern by showing correlations between the tert-butyl protons and the aromatic carbons, and between the aromatic protons and other carbons in the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃) 1.2 - 1.4 30 - 32
tert-Butyl (C) - 34 - 36
Aromatic (C-H) 6.7 - 7.3 115 - 130
Aromatic (C-Cl) - 120 - 125
Aromatic (C-OH) - 150 - 155
Aromatic (C-C(CH₃)₃) - 145 - 150
Aromatic (C) - 125 - 140
Hydroxyl (OH) Variable -

Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes. For this compound, DNMR could be employed to investigate the rotational barrier around the C-O bond of the phenol (B47542) group. The bulky tert-butyl and adjacent chloro substituents could create steric hindrance, potentially leading to distinct conformers that could be observed at low temperatures. By monitoring the NMR spectra at various temperatures, it would be possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the activation energy for this process. However, no specific dynamic NMR studies have been reported for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound (C₁₀H₁₃ClO) with high precision. The calculated monoisotopic mass is 184.06549 Da. HRMS provides an experimental mass measurement with accuracy in the parts-per-million (ppm) range, which serves as strong evidence for confirming the elemental composition of the molecule. This high accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, [M]⁺•) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For chlorophenols, common fragmentation pathways include the loss of a methyl group (CH₃•) from the tert-butyl substituent, leading to a stable benzylic-type cation. nih.govresearchgate.net Another expected fragmentation would be the loss of a chlorine radical (Cl•) or a molecule of HCl. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observable for any fragment containing a chlorine atom, aiding in the identification of these fragments. nih.gov

Table 2: Plausible Mass Fragments for this compound in MS/MS

m/z Value Possible Fragment Ion Description
184/186 [C₁₀H₁₃ClO]⁺• Molecular Ion (M⁺•)
169/171 [C₉H₁₀ClO]⁺ Loss of CH₃
149 [C₁₀H₁₃O]⁺ Loss of Cl
141 [C₈H₅ClO]⁺ Loss of C₃H₈
77 [C₆H₅]⁺ Phenyl cation

Note: The presence and relative abundance of these fragments are predictive and would require experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. okstate.edu The C-H stretching vibrations of the aromatic ring and the tert-butyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. A C-O stretching vibration should be present around 1200 cm⁻¹, and the C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹. okstate.eduresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give strong Raman signals. For this compound, the symmetric breathing mode of the aromatic ring would be a prominent feature. The C-C stretching of the tert-butyl group and the C-Cl bond would also be Raman active. nih.govnih.gov

Table 3: Expected Vibrational Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (broad) Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2960 Strong
Aromatic C=C Stretch 1450-1600 Strong
C-O Stretch ~1200 Medium
C-Cl Stretch < 800 Medium

Note: These are generalized frequency ranges for the expected functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For this compound, a single-crystal X-ray diffraction analysis would yield fundamental structural parameters.

While a specific entry for the crystal structure of this compound is not publicly available in crystallographic databases as of this writing, the principles of its structural determination are well-established. The analysis would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is processed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from such an analysis would be crucial for understanding the molecule's geometry, including the planarity of the benzene (B151609) ring, the bond lengths and angles between the constituent atoms (carbon, hydrogen, oxygen, chlorine), and the torsion angles describing the orientation of the hydroxyl and tert-butyl groups relative to the ring. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions like hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the chlorine atom. This information is invaluable for computational modeling and for understanding the compound's physical properties.

Table 1: Expected Parameters from a Single-Crystal X-ray Diffraction Analysis of this compound

ParameterDescriptionSignificance
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).Defines the basic symmetry of the unit cell.
Space GroupDescribes the symmetry operations of the unit cell.Provides detailed information on the crystal's internal symmetry.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the repeating unit of the crystal lattice.Defines the size and shape of the fundamental repeating block.
Bond Lengths & AnglesPrecise distances between bonded atoms and angles between adjacent bonds.Confirms the molecular connectivity and reveals any structural strain.
Intermolecular InteractionsIdentifies non-covalent interactions like hydrogen bonds or van der Waals forces.Explains how molecules are arranged and interact within the crystal.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is an essential tool for separating, identifying, and quantifying this compound, whether to assess the purity of a synthesized batch or to detect its presence in a complex mixture. The choice of chromatographic method depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with a capillary column. Following separation, the molecule enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for highly specific identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion ([M]+ and [M+2]+) with an approximate intensity ratio of 3:1. A primary fragmentation pathway involves the loss of a methyl group (CH₃) from the sterically bulky tert-butyl group, leading to a stable benzylic carbocation. nih.gov

Table 2: Key Mass Fragments for 4-tert-Butyl-2-chlorophenol (B165052) (Underivatized) in GC-MS (EI)

m/z (mass-to-charge ratio)Proposed Fragment IdentitySignificance
184/186[M]+ (Molecular Ion)Confirms the molecular weight of the compound and shows the characteristic 3:1 chlorine isotope pattern.
169/171[M - CH₃]+Represents the base peak, resulting from the loss of a methyl radical from the tert-butyl group. nih.gov
141[M - CH₃ - CO]+ or [M - C₃H₇]+Indicates further fragmentation, possibly through loss of carbon monoxide or a propyl radical. nih.gov

Due to the polar nature of the hydroxyl group, direct analysis of phenols by GC can sometimes result in poor peak shape (tailing) and reduced sensitivity. To overcome this, derivatization is often employed as a sample preparation step.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

For the analysis of this compound without chemical modification, or for its derivatives that may not be sufficiently volatile for GC, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds.

In a typical RP-HPLC setup, the analyte is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a nonpolar stationary phase (e.g., C18-silica). This compound, being moderately nonpolar due to the tert-butyl group and benzene ring, is retained on the column and separated from more polar or less polar impurities. Detection is commonly achieved using a UV-Vis detector, as the phenolic ring possesses a strong chromophore. The method's conditions can be optimized to achieve efficient separation from isomers and related compounds. jcsp.org.pkresearchgate.nethamiltoncompany.comresearchgate.netlcms.cz

Table 3: Typical RP-HPLC Conditions for the Analysis of Chlorophenols

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and acidified water (e.g., with 0.1% acetic or formic acid) lcms.cz
Flow Rate0.8 - 1.2 mL/min
DetectionUV-Vis Diode Array Detector (DAD) at λ ≈ 225 nm or 280 nm jcsp.org.pkresearchgate.net
TemperatureAmbient or controlled (e.g., 30-40 °C)

Advanced Sample Preparation Techniques (e.g., derivatization, SPE)

Effective analysis of this compound, especially at trace levels in complex matrices like environmental water or biological samples, requires robust sample preparation to isolate and concentrate the analyte while removing interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of chlorophenols from aqueous samples. nih.govresearchgate.netafricaresearchconnects.comtsijournals.com The method involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the bulk of the matrix passes through. The analyte is then recovered by eluting the cartridge with a small volume of an appropriate organic solvent. This process effectively concentrates the analyte and removes salts and other polar interferences. nih.govresearchgate.net

Table 4: Generalized Solid-Phase Extraction (SPE) Protocol for Chlorophenols

StepProcedurePurpose
ConditioningThe sorbent bed (e.g., Polystyrene-divinylbenzene or C18) is rinsed with an organic solvent (e.g., methanol) followed by deionized water. tsijournals.comTo activate the sorbent and ensure reproducible retention.
Sample LoadingThe acidified aqueous sample (pH ~2-3) is passed through the cartridge at a controlled flow rate.The analyte partitions from the aqueous phase and adsorbs onto the sorbent.
WashingThe cartridge is rinsed with deionized water or a weak organic solvent mixture.To remove residual matrix components that are not strongly retained.
ElutionThe retained analyte is washed off the sorbent using a small volume of a strong organic solvent (e.g., acetone, acetonitrile, or methanol). researchgate.netresearchgate.netTo recover the concentrated analyte in a clean solution for analysis.

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a specific analytical method, most notably GC-MS. nih.govsigmaaldrich.com For phenols, the primary goals are to increase volatility and thermal stability by masking the polar hydroxyl group. nih.gov

Silylation: This is one of the most common derivatization methods for phenols. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the acidic proton of the hydroxyl group to form a nonpolar trimethylsilyl (B98337) (TMS) ether. nih.govsigmaaldrich.com This derivative is significantly more volatile and less prone to adsorption on the GC column, resulting in sharper, more symmetrical peaks and improved sensitivity. The reaction with BSTFA is often rapid, sometimes completing in seconds at room temperature, particularly when conducted in a solvent like acetone. nih.gov

Acetylation: Another common approach is to react the phenol with acetic anhydride (B1165640) in a basic medium. This converts the hydroxyl group into an acetate (B1210297) ester, which is also more volatile and less polar than the parent phenol, making it suitable for GC analysis. nih.govresearchgate.net

These sample preparation techniques are critical for achieving the low detection limits and high accuracy required for the comprehensive analytical characterization of this compound and its derivatives.

Emerging Research Directions and Future Perspectives for 5 Tert Butyl 2 Chlorophenol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of substituted phenols, including 5-Tert-butyl-2-chlorophenol, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods by providing precise control over reaction parameters such as temperature, pressure, and residence time, which enhances safety, efficiency, and scalability. wuxiapptec.com

In flow chemistry, reagents are continuously pumped through reactors where they mix and react under steady-state conditions. wuxiapptec.com This approach is particularly advantageous for handling hazardous reagents or unstable intermediates, as only small volumes are present in the reactor at any given time. flinders.edu.au For the synthesis of a molecule like this compound, which involves chlorination and Friedel-Crafts alkylation steps, flow chemistry can offer better thermal control for these often exothermic reactions, minimizing the formation of byproducts. wuxiapptec.com

Automated platforms can integrate synthesis, purification, and analysis into a single, streamlined process. flinders.edu.au Such systems can accelerate the discovery and optimization of reaction conditions for producing this compound and its derivatives. For instance, an automated system could rapidly screen different catalysts or reaction conditions to maximize yield and selectivity, a process that would be significantly more time-consuming in batch. nih.gov The ability to perform multi-step syntheses in a continuous fashion without manual intervention is a key advantage, paving the way for more efficient manufacturing of complex molecules based on the this compound framework. flinders.edu.au

Key Advantages of Flow Chemistry in Phenol (B47542) Synthesis:

FeatureBenefitRelevance to this compound
Enhanced Heat Transfer Improved control over exothermic reactions, reducing byproduct formation.Safer and more selective chlorination and alkylation steps.
Precise Residence Time Control over reaction extent and suppression of side reactions.Optimization of yield and purity.
Increased Safety Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates.Safer handling of chlorine and Friedel-Crafts catalysts.
Scalability Easier to scale production by running the system for longer periods.Facilitates transition from laboratory to industrial production.
Automation & Integration Allows for high-throughput screening and in-line analysis.Rapid optimization of synthesis protocols for derivatives.

Exploration of Novel Catalytic Transformations for Functionalization

Recent research has focused on developing novel catalytic methods to functionalize sterically hindered phenols, a class of compounds to which this compound belongs. A significant challenge in the functionalization of this molecule is the selective modification of specific positions without altering the existing chloro, hydroxyl, and tert-butyl groups.

One promising area is the C–H bond functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new functional groups. nih.gov For instance, copper-catalyzed methods have been developed for the ortho-C–H bond functionalization of free phenols with diazoesters, yielding alkylated products in high yields under mild conditions. nih.gov While the ortho-positions of this compound are already substituted, similar catalytic strategies could be explored for the functionalization of the remaining C-H bonds on the aromatic ring.

Furthermore, catalyst-free, visible-light-driven methods have been reported for the ortho-C(sp²)–H arylation of free phenols with aryl bromides, demonstrating the potential for forming new carbon-carbon bonds under environmentally benign conditions. nih.gov The development of such catalytic systems is crucial for creating derivatives of this compound with tailored electronic and steric properties for various applications.

Development of Advanced Sensors and Probes Based on this compound Scaffolds

The phenolic scaffold is a common structural motif in the design of chemical sensors and probes due to the versatile reactivity of the hydroxyl group and the potential for electrochemical or optical signaling. mdpi.comnih.gov While specific sensors based on this compound are not yet widely reported, its structure provides a robust platform for the development of new sensing technologies.

The core principle involves modifying the phenolic structure with specific recognition elements and signal-generating moieties (chromophores or fluorophores). The interaction of the sensor with a target analyte induces a measurable change in the signal. For example, metal-phenolic networks (MPNs), formed by the self-assembly of metal ions and polyphenols, have emerged as a versatile platform for sensing applications due to their ease of synthesis and functionalization. mdpi.com The this compound molecule could serve as a foundational unit in such networks.

Moreover, electrochemical sensors for detecting various phenolic compounds have been successfully developed using nanomaterials. nih.gov The this compound scaffold could be functionalized and immobilized on electrode surfaces to create selective sensors for environmental pollutants or biologically relevant molecules. The sterically bulky tert-butyl group and the electron-withdrawing chlorine atom can be leveraged to fine-tune the selectivity and sensitivity of such sensors. acs.org

Sustainable Chemical Practices in the Production and Application of Substituted Phenols

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly practices, and the production of substituted phenols is no exception. Traditional methods for phenol production often involve harsh conditions and generate significant waste. Current research is focused on developing greener alternatives.

One area of intense investigation is the use of biomass, particularly lignin, as a renewable feedstock for producing phenols. nih.gov This approach contributes to a circular economy by valorizing waste from the paper and pulp industries. Additionally, electrochemical methods are being explored for the direct and highly selective oxidation of benzene (B151609) and its derivatives to phenols, which can operate at low temperatures and reduce the formation of byproducts.

For the synthesis of substituted phenols, mild and efficient protocols are being developed. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide offers a green and scalable route to a wide range of substituted phenols without the need for chromatographic purification. These sustainable methodologies could be adapted for the production of this compound, reducing its environmental footprint.

Interdisciplinary Studies at the Interface of Organic Chemistry, Materials Science, and Environmental Science

The unique structure of this compound positions it at the crossroads of several scientific disciplines, prompting interdisciplinary research.

In materials science , phenolic compounds are fundamental building blocks for polymers and resins. The sterically hindered nature of this compound could be exploited to create polymers with unique thermal and mechanical properties. For instance, incorporating this monomer into phenolic resins could enhance their stability and resistance to chemical degradation. Furthermore, phenolic compounds can be used to create functional scaffolds for tissue engineering by cross-linking with biopolymers like chitosan. mdpi.com

From an environmental science perspective, chlorinated phenols are a class of compounds that receive significant attention due to their potential persistence and toxicity in the environment. nih.govmedwinpublishers.comresearchgate.net They can be released from industrial effluents and the degradation of pesticides. medwinpublishers.comresearchgate.net Understanding the environmental fate of this compound is crucial. Research in this area would focus on its biodegradability under aerobic and anaerobic conditions, its potential for bioaccumulation, and the development of remediation strategies. brownandcaldwell.comeurochlor.org Studies have shown that the degree of chlorination affects the biodegradation potential of these compounds, making such interdisciplinary investigations essential for a complete life-cycle assessment. eurochlor.org

Q & A

Basic: What are the established methods for synthesizing 5-Tert-butyl-2-chlorophenol, and what purity benchmarks are recommended for research use?

Answer:
Synthesis typically involves halogenation or alkylation of phenolic precursors. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Chlorination may follow using Cl₂ gas or SO₂Cl₂ under controlled conditions . Purity benchmarks for research-grade material often require ≥98% purity, verified by gas chromatography (GC) or HPLC, as seen in reagent-grade standards for structurally similar chlorophenols .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm tert-butyl (-C(CH₃)₃) and chloro-substituent positions.
  • FT-IR : Detect phenolic O-H stretching (~3200–3500 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M]⁺ at m/z 198.6 for C₁₀H₁₃ClO) and fragmentation patterns.
    X-ray crystallography, as applied in copper-Schiff base complexes of related chlorophenols, can resolve steric effects from the tert-butyl group .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Answer:
Discrepancies may arise from variations in experimental models (e.g., in vitro vs. in vivo), exposure durations, or impurity profiles. A systematic approach includes:

  • Meta-analysis : Apply PRISMA guidelines to aggregate data from databases like PubMed and TOXCENTER, filtering studies by standardized protocols (e.g., OECD test guidelines) .
  • Comparative dose-response studies : Replicate conflicting experiments under controlled conditions, adjusting variables like solvent choice (DMSO vs. ethanol) or cell lines.
  • Impurity profiling : Use GC-MS to rule out confounding effects from synthesis byproducts (e.g., dichlorinated derivatives) .

Advanced: What experimental designs are optimal for studying the photodegradation pathways of this compound in environmental matrices?

Answer:

  • Controlled light exposure : Use solar simulators with UV-Vis filters to mimic natural conditions. Monitor degradation via LC-MS/MS, identifying intermediates like quinones or dealkylated products.
  • Matrix variation : Test hydrolysis rates in aqueous buffers (pH 4–9) and soil slurries to assess adsorption effects.
  • Radical trapping : Add scavengers (e.g., isopropanol for •OH) to elucidate reaction mechanisms (direct photolysis vs. radical-mediated pathways) .

Advanced: How can computational modeling enhance the prediction of this compound’s reactivity in catalytic systems?

Answer:

  • DFT calculations : Model steric hindrance from the tert-butyl group on electrophilic substitution reactions (e.g., sulfonation or nitration).
  • Molecular docking : Predict binding affinities to enzymes like cytochrome P450 for metabolic pathway analysis.
  • QSAR models : Correlate substituent effects (Cl, tert-butyl) with logP values to estimate bioaccumulation potential .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with OSHA-compliant detectors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition .

Advanced: What strategies mitigate interference from this compound’s tert-butyl group in chromatographic analysis?

Answer:

  • Column selection : Use reverse-phase C18 columns with high carbon load to improve retention of bulky tert-butyl derivatives.
  • Derivatization : Convert phenolic -OH to trimethylsilyl ethers via BSTFA to enhance volatility for GC analysis.
  • Mobile phase optimization : Adjust acetonitrile/water ratios in HPLC to resolve co-eluting peaks from structurally similar compounds (e.g., 4-tert-butyl derivatives) .

Advanced: How does the steric bulk of the tert-butyl group influence the compound’s interactions in supramolecular assemblies?

Answer:

  • Crystal packing analysis : X-ray diffraction of co-crystals with host molecules (e.g., cyclodextrins) reveals steric exclusion effects, reducing cavity inclusion efficiency.
  • Thermodynamic studies : Measure ΔH of complexation via isothermal titration calorimetry (ITC) to quantify steric vs. electronic contributions .

Basic: What solubility profiles should guide solvent selection for this compound in reaction setups?

Answer:
The compound is lipophilic (logP ~3.5) and dissolves best in organic solvents:

  • Polar aprotic : DMSO, DMF (for SNAr reactions).
  • Nonpolar : Dichloromethane, chloroform (for Friedel-Crafts alkylation).
    Aqueous solubility is pH-dependent; deprotonate with NaOH (pH >10) to form water-soluble phenolate ions .

Advanced: What mechanistic insights explain the antioxidant vs. pro-oxidant duality of this compound in biological systems?

Answer:

  • Antioxidant activity : Phenolic -OH donates H• to quench free radicals (e.g., DPPH assay).
  • Pro-oxidant effects : Under high O₂ tension, semiquinone radicals form via autoxidation, generating ROS (e.g., •O₂⁻).
  • Redox cycling assays : Use cyclic voltammetry to identify oxidation potentials and correlate with cellular ROS levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl-2-chlorophenol
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-2-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.